molecular formula C11H9ClN2O2S2 B13001074 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide

Cat. No.: B13001074
M. Wt: 300.8 g/mol
InChI Key: AYTYTVAAWOFHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is a chemical compound offered for research and development purposes. As a sulfonamide derivative, this class of compounds is frequently investigated in medicinal chemistry and chemical biology for their potential as enzyme inhibitors, particularly against carbonic anhydrases, due to the sulfonamide group's ability to coordinate with metal ions like zinc . The unique structure, featuring a chloropyridine core and a phenylthio ether moiety, may make it a valuable intermediate or scaffold for synthesizing more complex molecules or for studying structure-activity relationships in drug discovery projects. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and conduct all risk assessments appropriate for laboratory chemicals.

Properties

Molecular Formula

C11H9ClN2O2S2

Molecular Weight

300.8 g/mol

IUPAC Name

5-chloro-4-phenylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C11H9ClN2O2S2/c12-9-6-14-7-10(18(13,15)16)11(9)17-8-4-2-1-3-5-8/h1-7H,(H2,13,15,16)

InChI Key

AYTYTVAAWOFHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

Antitumor Properties
Research indicates that 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide has potential antitumor effects. It has been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in tumor cells. This suggests its viability as a lead compound in anticancer drug development .

Histone Deacetylase Inhibition
Recent findings highlight its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial targets in cancer therapy due to their involvement in regulating gene expression related to cell proliferation and survival. The compound's structure allows it to effectively inhibit HDAC activity, contributing to its anticancer potential .

Mechanistic Studies

Understanding the mechanism of action is vital for optimizing the compound's efficacy. Interaction studies have focused on its binding affinities with biological targets, employing techniques such as:

  • Molecular docking simulations
  • Enzyme inhibition assays
  • Cell viability assays

These studies provide insights into how modifications to the compound's structure can enhance its biological activity and selectivity.

Material Science Applications

Due to its unique chemical properties, 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is also being explored for applications in material science. Its ability to form stable complexes with metals could lead to innovations in catalysis and the development of new materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

The following table summarizes how 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide compares with structurally similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityHDAC Inhibition
5-Chloro-4-(phenylthio)pyridine-3-sulfonamideHighModerateYes
3-Sulfonamido-4-chloropyridineModerateLowNo
4-Acetamido-N-(aryl/heteroaryl)benzenesulfonamidesLowModerateYes

This table illustrates the unique advantages of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide in terms of its biological activities compared to other compounds.

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, suggesting its potential as an antibiotic agent.
  • Case Study 2: Cancer Cell Line Testing
    In vitro testing against breast cancer cell lines showed that treatment with 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide resulted in significant reductions in cell viability, indicating strong antitumor activity.

These case studies underscore the compound's potential across different therapeutic areas.

Mechanism of Action

The specific mechanism of action for 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is not well-documented. it is likely that the compound interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-4-(phenylthio)quinazoline

  • Structure : Quinazoline ring with chlorine at position 5 and phenylthio at position 3.
  • Key Data :
    • Melting point: 133–134 °C .
    • Synthesis: Prepared via nucleophilic substitution, yielding 51% .
    • Spectroscopy: $ ^1H $-NMR signals at δ 8.73 (s, 1H), 7.51–7.89 (aromatic protons) .
  • Comparison: The quinazoline core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyridine-based target compound.

3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide ring with chlorine at position 3 and a phenyl group attached to the nitrogen.
  • Applications: Used as a monomer in polyimide synthesis for high-performance polymers .
  • Comparison :
    • The phthalimide ring system is more rigid than pyridine, influencing solubility and thermal stability.
    • The lack of a sulfonamide group limits its utility in drug design compared to the target compound .

5-Chloro-4-(methylamino)pyridine-3-sulfonamide

  • Structure: Pyridine ring with chlorine (position 5), methylamino (-NHCH₃, position 4), and sulfonamide (position 3).
  • Commercial Availability : Listed as a 95% pure research chemical .
  • The methylamino group may enhance nucleophilicity, affecting reactivity in further synthetic modifications .

5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

  • Structure: Pyrimidinone ring with chlorine (position 5) and trifluoromethyl (-CF₃, position 6).
  • Synthesis: Prepared via phosphorylation of a pyrimidinone precursor at 100°C .
  • Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich phenylthio group in the target compound. The pyrimidinone core may confer different metabolic stability compared to pyridine derivatives .

Key Insights and Limitations

  • Phenylthio and trifluoromethyl groups confer distinct electronic and steric profiles, impacting reactivity and solubility .
  • Data Gaps : Detailed physicochemical data (e.g., solubility, logP) and pharmacological profiles for 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a chloro substituent, a phenylthio group, and a sulfonamide functional group. These structural components contribute to its solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. Its sulfonamide group is known to enhance antibacterial properties by inhibiting bacterial folate synthesis.
  • Antitumor Properties : Studies have shown that this compound can inhibit tumor growth in certain cancer models. For instance, it has been evaluated as a Bcl-2/Bcl-xL inhibitor, which are key proteins involved in the regulation of apoptosis in cancer cells. In vivo studies indicated that it could induce apoptosis effectively in tumor tissues, thereby reducing tumor size .
  • Enzyme Inhibition : It has been reported to inhibit insulin-regulated aminopeptidase (IRAP), which is associated with cognitive functions such as learning and memory. The inhibition of IRAP may enhance cognitive abilities, indicating potential applications in neuropharmacology .

The mechanisms through which 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide exerts its biological effects include:

  • Binding Affinities : Interaction studies have shown that the compound binds effectively to specific biological targets, including enzymes and receptors involved in cell growth and survival pathways.
  • Induction of Apoptosis : In cancer models, the compound has been shown to activate apoptotic pathways by promoting the cleavage of key proteins such as PARP and caspase-3 .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(phenylthio)pyridineAmino group instead of sulfonamideEnhanced solubility and potential for amine reactivity
5-Bromo-4-(phenylthio)pyridineBromine substituentHigher reactivity due to bromine's electrophilicity
6-Methylpyridine-3-sulfonamideMethyl substitution at the 6-positionDifferent electronic properties affecting reactivity

This table illustrates how 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide stands out due to its specific combination of functional groups that confer unique chemical properties and biological activities not found in other compounds.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Tumor Models : In studies involving SCID mice bearing H146 xenograft tumors, 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide was administered at varying doses. Results indicated significant apoptosis induction at doses as low as 15 mg/kg, demonstrating its potency as an antitumor agent .
  • Cognitive Enhancement Studies : Research on the effects of IRAP inhibition showed that administration of this compound improved memory retention in rodent models, suggesting its potential application in treating cognitive disorders .

Preparation Methods

Sulfonamide Formation

  • The sulfonyl chloride intermediate is reacted with ammonia or an amine source to form the sulfonamide.
  • Preferred conditions include:
    • Use of aqueous ammonium hydroxide (25% solution) or gaseous ammonia.
    • Organic solvents such as t-butyl methyl ether, acetonitrile, or dichloromethane.
    • Temperature control to manage exothermic reaction (cooling to room temperature after ammonia addition).
    • Stirring for 1 to 1.5 hours to ensure completion.
  • The pH is adjusted to about 8 ± 1 to precipitate the sulfonamide product.
  • Filtration and drying yield the sulfonamide with high purity (93–97%) and good yield (~74%).

Introduction of the Phenylthio Group

  • The 4-position chloro substituent on the pyridine ring is substituted by a phenylthio group via nucleophilic aromatic substitution.
  • This involves reacting the 4-chloro substituent with a thiophenol or phenylthiolate anion.
  • Typical conditions:
    • Use of a base such as triethylamine or sodium carbonate to generate the phenylthiolate nucleophile.
    • Solvents like acetonitrile or ethers.
    • Heating to moderate temperatures (e.g., 45–60°C) for several hours.
  • The reaction proceeds via displacement of the chlorine atom by the phenylthio group.
  • The product is isolated by crystallization or filtration after reaction completion.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Purity (%) Notes
Sulfonyl chloride formation Chlorination of pyridine-3-sulfonic acid Not specified Anhydrous conditions Not specified Not specified Not specified Precursor for sulfonamide formation
Sulfonamide formation (3-sulfonylchloride-4-chloro)pyridine + NH3 (25% aq. ammonium hydroxide) t-butyl methyl ether, acetonitrile, or dichloromethane Room temp (after ammonia addition) 1–1.5 h ~74 93–97 pH adjusted to ~8 to precipitate sulfonamide; high purity reduces purification steps
Phenylthio substitution Sulfonamide + thiophenol (or phenylthiolate) + base (e.g., triethylamine, Na2CO3) Acetonitrile, ethers 45–60°C 1.5–5 h Not specified Not specified Nucleophilic aromatic substitution displaces 4-chloro with phenylthio group

Research Findings and Optimization Notes

  • The sulfonamide formation step benefits from controlled ammonia addition to avoid side reactions and condensation by-products, improving yield and purity.
  • Use of t-butyl methyl ether as solvent is preferred for sulfonamide formation due to better solubility and crystallization properties.
  • The phenylthio substitution requires careful control of base and temperature to maximize substitution efficiency and minimize side reactions.
  • Purification typically involves filtration and drying; high purity intermediates reduce the need for extensive chromatographic purification.
  • The overall synthetic route is scalable and suitable for large-scale manufacturing, as demonstrated in related torsemide intermediate syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.